molecular formula C6H11N5 B3303500 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- CAS No. 920748-16-9

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-

Cat. No.: B3303500
CAS No.: 920748-16-9
M. Wt: 153.19 g/mol
InChI Key: LRMJIDCDIYFOTQ-YFKPBYRVSA-N
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Description

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- is a heterocyclic compound that features a tetrazole ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- typically involves the use of click chemistry, which is known for its efficiency and mild reaction conditions. One common method involves the cycloaddition of azides with nitriles in the presence of a catalyst . The reaction is usually carried out in solvents like methanol at room temperature, yielding the desired tetrazole derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of eco-friendly solvents and catalysts can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the tetrazole ring .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- is unique due to the presence of both a methyl and a pyrrolidinyl group, which confer distinct chemical properties and reactivity. This makes it more versatile in various applications compared to its simpler analogs .

Properties

IUPAC Name

2-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJIDCDIYFOTQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)[C@@H]2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731926
Record name 2-Methyl-5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920748-16-9
Record name 2-Methyl-5-[(2S)-pyrrolidin-2-yl]-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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